2-(1-Methylpiperidin-4-yloxy)benzoic acid hcl
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Overview
Description
Preparation Methods
The synthesis of 2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride typically involves the following steps:
Preparation of the Intermediate: The synthesis begins with the preparation of the intermediate compound, which involves the reaction of methyl benzoate with sodium hydroxide and ethanol under reflux conditions.
Formation of the Final Product: The intermediate is then reacted with 1-methylpiperidine in the presence of a suitable catalyst to form 2-(1-Methylpiperidin-4-yloxy)benzoic acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the piperidine ring can be modified.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride has a wide range of applications in scientific research:
Biology: This compound is used in biochemical studies to investigate enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride can be compared with other similar compounds, such as:
2-(Piperidin-4-yloxy)benzoic acid: Lacks the methyl group on the piperidine ring, which may affect its reactivity and binding properties.
Benzoic acid derivatives: Other derivatives of benzoic acid with different substituents on the aromatic ring or the piperidine ring can have varying chemical and biological properties.
The uniqueness of 2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride lies in its specific structure, which imparts distinct chemical and biological characteristics.
Biological Activity
2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride (CAS Number: 1353497-01-4) is a compound with significant potential in biochemical research and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₁₃H₁₈ClNO₃
- Molecular Weight : 271.74 g/mol
- IUPAC Name : 2-(1-methylpiperidin-4-yl)oxybenzoic acid; hydrochloride
The biological activity of 2-(1-Methylpiperidin-4-yloxy)benzoic acid HCl primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is known to alter the activity of these targets, leading to diverse biochemical effects. This mechanism is crucial for its application in drug discovery and development.
Interaction with Enzymes and Receptors
- Receptor Binding : It can bind to specific receptors, potentially influencing signal transduction pathways.
- Enzyme Modulation : The compound has been shown to affect enzyme activity, which may lead to alterations in metabolic processes.
Structure-Activity Relationships (SAR)
Research has indicated that modifications to the piperidine ring and substituents on the benzoic acid moiety can significantly impact the biological activity of this compound. For instance, variations in the methyl substitution on the piperidine ring can enhance or diminish receptor affinity and enzyme inhibition capabilities.
Compound Variation | Activity Level | Notes |
---|---|---|
This compound | High | Potent against various targets |
2-(Piperidin-4-yloxy)benzoic acid | Moderate | Lacks methyl group; reduced reactivity |
Benzoic acid derivatives | Variable | Dependent on specific substituents |
Research Findings
Recent studies have highlighted the compound's efficacy in various biological assays:
- Antimicrobial Activity : The compound has demonstrated notable antimicrobial properties against several pathogens, making it a candidate for further exploration in infectious disease treatment.
- Antitumor Activity : Preliminary investigations suggest potential antitumor effects, particularly in specific cancer cell lines. The combination of this compound with existing chemotherapeutics has shown synergistic effects that warrant further investigation.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various piperidine derivatives, this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL, indicating strong potential for therapeutic use.
Case Study 2: Synergistic Antitumor Effects
A combination therapy study involving this compound and doxorubicin showed enhanced cytotoxicity in MDA-MB-231 breast cancer cells. The combination index (CI) indicated a synergistic effect, suggesting that this compound could improve treatment outcomes for patients with resistant cancer types.
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxybenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-14-8-6-10(7-9-14)17-12-5-3-2-4-11(12)13(15)16;/h2-5,10H,6-9H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWNIAAADXPKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=CC=C2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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